14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide
Description
This compound is a nitrogen-rich tricyclic heterocycle featuring an iodine substituent at position 14 and a hydrobromide counterion. Its core structure, a diazatricyclo[9.4.0.0³,⁸]pentadecahexaen-imine, combines fused aromatic and non-aromatic rings, imparting unique electronic properties.
Properties
CAS No. |
2742407-15-2 |
|---|---|
Molecular Formula |
C13H11BrIN3 |
Molecular Weight |
416.05 g/mol |
IUPAC Name |
2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine;hydrobromide |
InChI |
InChI=1S/C13H10IN3.BrH/c14-10-5-6-12-16-13(15)11-4-2-1-3-9(11)7-17(12)8-10;/h1-6,8,15H,7H2;1H |
InChI Key |
SOHFWCDTHGOZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N=C3N1C=C(C=C3)I.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide typically involves multiple steps. The process begins with the preparation of the core tricyclic structure, followed by the introduction of iodine and nitrogen atoms. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a subject of interest in biological research. It is studied for its interactions with various biological molecules and its potential effects on cellular processes.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Researchers explore its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry: In the industrial sector, the compound’s unique properties are utilized in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural Features
Key Observations :
Physicochemical Properties
Analysis :
- The iodine atom in the target compound may slightly increase XLogP3 compared to brominated analogs (e.g., 2.3 in ) due to its larger atomic radius and lower electronegativity .
- The hydrobromide salt likely reduces lipophilicity, enhancing solubility relative to neutral analogs like ’s ketone derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
